molecular formula C10H10N2O2 B1532478 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 1255147-27-3

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B1532478
M. Wt: 190.2 g/mol
InChI Key: HCGVJALEHMCHGT-UHFFFAOYSA-N
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Description

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one, also known as 7-AQX, is a synthetic compound derived from the quinoxaline family of compounds. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other compounds. 7-AQX has been extensively studied for its biological activities and has been found to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In addition, 7-AQX has been used in laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Anticonvulsant Evaluation

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives have been explored for their potential as anticonvulsant agents. Research shows that some derivatives exhibited significant binding affinities toward AMPA receptors and demonstrated high anticonvulsant activities in experimental models. These findings suggest a promising avenue for developing new anticonvulsant medications by targeting AMPA-receptor antagonism (Abdel-Ghany A. El-Helby et al., 2016); (Abdel-Ghany A. El-Helby et al., 2017).

Antituberculosis Activity

The application of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one derivatives in combating tuberculosis has been investigated. Specifically, derivatives with certain modifications have shown promising antituberculosis activity, pointing to potential therapeutic uses against Mycobacterium tuberculosis (Andrés Jaso et al., 2003).

Anticancer and Tumor-Vascular Disrupting Agents

Derivatives of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one have been identified as promising leads for anticancer therapy. Research highlights their role in inhibiting tumor growth, inducing apoptosis, and disrupting tumor vasculature by targeting tubulin binding. This insight opens up new pathways for the development of tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Novel Synthetic Pathways and Chemical Transformations

The chemical synthesis and transformation of 7-acetyl-3,4-dihydroquinoxalin-2(1H)-one and its derivatives offer versatile pathways for creating novel compounds with potential biological activities. Studies focusing on novel acetoxylation reactions and the synthesis of related heterocyclic compounds enrich the chemical toolbox for further pharmaceutical development (J. C. Mason & G. Tennant, 1971); (G. Sarodnick et al., 2003).

properties

IUPAC Name

7-acetyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-2-3-8-9(4-7)12-10(14)5-11-8/h2-4,11H,5H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGVJALEHMCHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-acetyl-3,4-dihydroquinoxalin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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